molecular formula C9H10ClNO B182400 N-[(2-chlorophenyl)methyl]acetamide CAS No. 57058-32-9

N-[(2-chlorophenyl)methyl]acetamide

Cat. No. B182400
CAS RN: 57058-32-9
M. Wt: 183.63 g/mol
InChI Key: TZBRNIWZOAPBHV-UHFFFAOYSA-N
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Patent
US07326813B2

Procedure details

42.8 kg (0.3 kmoles) of (2-chlorophenyl)methylamine was dissolved in 118.3 kg of dichloromethane and 32.2 kg (0.315 kmoles) of acetic anhydride was added dropwise at 20 to 40° C. over 1.5 hours, followed by aging at room temperature for 30 minutes. After the completion of the reaction, 60 kg of water was added 55.2 kg of an aqueous 25% sodium hydroxide solution was added dropwise at 20 to 40° C. over 20 minutes. The organic layer was partitioned to obtain 169.9 kg of a dichloromethane solution of N-[(2-chlorophenyl)methyl]acetamide.
Quantity
42.8 kg
Type
reactant
Reaction Step One
Quantity
118.3 kg
Type
solvent
Reaction Step One
Quantity
32.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
60 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][NH2:9].[C:10](OC(=O)C)(=[O:12])[CH3:11].O.[OH-].[Na+]>ClCCl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][NH:9][C:10](=[O:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
42.8 kg
Type
reactant
Smiles
ClC1=C(C=CC=C1)CN
Name
Quantity
118.3 kg
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
32.2 kg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
60 kg
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 20 to 40° C. over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The organic layer was partitioned

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.